molecular formula C5H3F3N2O B021603 5-(Trifluoromethyl)pyridazin-3(2H)-one CAS No. 244268-34-6

5-(Trifluoromethyl)pyridazin-3(2H)-one

Cat. No. B021603
Key on ui cas rn: 244268-34-6
M. Wt: 164.09 g/mol
InChI Key: QWZSPFRUVNDATO-UHFFFAOYSA-N
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Patent
US08592425B2

Procedure details

5-(Trifluoromethyl)pyridazin-3(2H)-one (20.0 g, 111 mmol) was dissolved in 1,4-dioxane (222 mL) and POCl3 (31.0 mL, 333 mmol) added. The reaction was left to stir at 80° C. for 3 h. After consumption of the starting material, the reaction was cooled to room temperature. The reaction mixture was added to ice and quenched with ammonium hydroxide. The aqueous layer was extracted with dichloromethane (×3) and the organic layers combined, dried with magnesium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by flash chromatography to afford the title compound as an orange oil. 1H NMR (500 MHz, CDCl3) δ 9.37 (s, 1H); 7.76 (s, 1H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
222 mL
Type
solvent
Reaction Step One
Name
Quantity
31 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:8]=[N:7][NH:6][C:5](=O)[CH:4]=1.O=P(Cl)(Cl)[Cl:14]>O1CCOCC1>[Cl:14][C:5]1[N:6]=[N:7][CH:8]=[C:3]([C:2]([F:11])([F:10])[F:1])[CH:4]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
FC(C1=CC(NN=C1)=O)(F)F
Name
Quantity
222 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
31 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
to stir at 80° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction was left
CUSTOM
Type
CUSTOM
Details
After consumption of the starting material
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled to room temperature
ADDITION
Type
ADDITION
Details
The reaction mixture was added to ice
CUSTOM
Type
CUSTOM
Details
quenched with ammonium hydroxide
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with dichloromethane (×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1N=NC=C(C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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